5-Isobutyl-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors often face limited access to aminopyrazole building blocks with defined 5-position substituents for SAR exploration. 5-Isobutyl-1H-pyrazol-3-amine addresses this gap: • 5-Isobutyl group provides hydrophobic occupancy (LogP 1.59) with constrained flexibility (2 rotatable bonds) • Free 3-amine and N1-H enable regioselective derivatization via diazotization, Chan-Lam coupling, or amide formation • 3-Aminopyrazole scaffold validated as metabolically distinct aniline bioisostere with differential CYP inhibition Supplied at ≥95% purity for immediate procurement.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1000896-88-7
Cat. No. B1290391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-1H-pyrazol-3-amine
CAS1000896-88-7
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=NN1)N
InChIInChI=1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
InChIKeyQDBRDMCFYCUCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutyl-1H-pyrazol-3-amine: Baseline Identity & Specifications


5-Isobutyl-1H-pyrazol-3-amine (CAS: 1000896-88-7; molecular formula C₇H₁₃N₃; molecular weight 139.20 g/mol) is a 3-aminopyrazole derivative bearing an isobutyl substituent at the 5-position of the pyrazole ring . This compound is commercially available from multiple research chemical suppliers as a building block for medicinal chemistry and organic synthesis applications, with typical specifications including purity ≥95% and salt form designated as FREE . The InChI Key for unambiguous identification is QDBRDMCFYCUCPL-UHFFFAOYSA-N . Its calculated partition coefficient (LogP) is 1.59, with two rotatable bonds, characterizing it as a moderately lipophilic small-molecule scaffold with constrained flexibility .

1
5-Isobutyl-3-aminopyrazole scaffold Branched C4 alkyl substituent for hydrophobic pocket occupancy in kinase inhibitor SAR.
Reported LogP 1.59; two rotatable bonds provide conformational sampling.
2
Unsubstituted N1-H hydrogen bond donor Free 3-amino group enables regioselective functionalization (diazotization, amide coupling).
Distinct from N-alkylated regioisomers.
3
Multi-supplier building block Consistent purity 95–98% with batch-specific NMR/HPLC documentation supports reproducible synthesis.
MDL MFCD17078840 aids cross-supplier identification.

5-Isobutyl-1H-pyrazol-3-amine: Empirical Substitution Risks


Substitution among 3-aminopyrazole derivatives cannot be assumed equivalent without compound-specific empirical data, as substitution pattern and regiochemistry fundamentally alter both physicochemical properties and biological target engagement. In the broader aminopyrazole kinase inhibitor class, the position of substitution—whether at the 3-amino position, the 5-position, or the 1-position—critically determines isoform selectivity profiles [1]. For instance, SAR studies on aminopyrazole-based JNK3 inhibitors have demonstrated that modifications at specific ring positions produce divergent selectivity windows over JNK1, JNK2, and p38α [1]. Furthermore, the 3-aminopyrazole scaffold itself serves as a metabolically distinct bioisostere for aniline, offering differential CYP inhibition profiles compared to other heterocyclic replacements [2]. Consequently, the unique combination of a 3-amino group and a 5-isobutyl substituent on the target compound confers distinct hydrogen-bonding geometry, lipophilicity, and steric occupancy that cannot be replicated by analogs with methyl, ethyl, or unsubstituted counterparts. For scientific procurement decisions, these compound-specific characteristics necessitate empirical validation rather than class-based extrapolation.

Regioisomer mismatch
1-Isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3) has identical MF/MW but different H-bond donor/acceptor geometry; N1-H is lost. Target engagement profiles may shift significantly.
Smaller alkyl analogs lack steric occupancy
5-Methyl or 5-ethyl analogs cannot replicate the branched isobutyl van der Waals volume (~55 ų vs ~20 ų), altering hydrophobic subpocket filling and selectivity windows.
Class-based extrapolation is not reliable
Aminopyrazole scaffold SAR is highly regio- and substituent-dependent. Empirical validation is required; generic substitution may lead to divergent CYP inhibition or potency profiles.

5-Isobutyl-1H-pyrazol-3-amine: Procurement Evidence Guide


Lipophilicity & Rotatable Bonds vs. Unsubstituted Scaffold

The presence of the 5-isobutyl substituent in 5-isobutyl-1H-pyrazol-3-amine increases calculated lipophilicity (LogP = 1.59) relative to the unsubstituted 3-aminopyrazole scaffold, which lacks this hydrophobic alkyl chain . The compound contains two rotatable bonds, reflecting the isobutyl side chain's conformational flexibility, whereas unsubstituted 3-aminopyrazole has zero rotatable bonds beyond the exocyclic amine . This difference in physicochemical profile directly impacts membrane permeability potential and target binding site occupancy characteristics, establishing this compound as a distinct building block selection for medicinal chemistry campaigns requiring specific LogP windows .

Lipophilicity & Rotatable Bonds
Class-level inference
Target: LogP 1.59, 2 rotatable bonds
Unsubstituted core: estimated LogP −0.2 to 0.0, 0 rotatable bonds
Δ LogP ≈ +1.6 to +1.8 units; Δ Rotatable Bonds = +2
Reported >1.5 LogP increase suggests higher membrane partitioning potential; distinct flexibility vs rigid core.
Calculated LogP; class-level inference. Requires compound-specific permeability data.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

H-Bond Donor Geometry vs. Regioisomer

5-Isobutyl-1H-pyrazol-3-amine (CAS 1000896-88-7) and 1-isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3) are regioisomers with identical molecular formulas (C₇H₁₃N₃) and molecular weights (139.20 g/mol) but fundamentally distinct hydrogen-bonding geometries due to different positions of the amino group and alkyl substitution [1][2]. The target compound positions the primary amine at the 3-position of the pyrazole ring while the isobutyl group occupies the 5-position, preserving an unsubstituted N1-H hydrogen bond donor. In contrast, the regioisomer places the isobutyl group at N1, eliminating the N1-H donor while positioning the amine at the 5-position [1]. This regioisomeric distinction alters the spatial orientation of hydrogen bond donor/acceptor pairs, which directly impacts molecular recognition at enzyme active sites and receptor binding pockets—a well-documented phenomenon in kinase inhibitor SAR where regioisomers exhibit divergent potency and selectivity profiles [2].

H-Bond Donor Geometry
Reported comparison
Target: 3-NH₂, unsubstituted N1-H, 5-isobutyl, CAS 1000896-88-7
Comparator: 5-NH₂, N1-isobutyl (CAS 3524-18-3); same MF/MW
Distinct regioisomer; N1-H donor absent in comparator.
Regioisomeric structures alter hydrogen-bonding patterns; molecular recognition at active sites may diverge.
Direct head-to-head comparison; ensure correct regioisomer procurement.
Regioisomer Differentiation Hydrogen Bonding Target Binding

Steric Bulk & Hydrophobic Occupancy vs. Methyl Analog

The isobutyl substituent at the 5-position provides approximately 2.7-fold greater van der Waals volume compared to the methyl group in 5-methyl-1H-pyrazol-3-amine, based on standard group increment calculations (isobutyl: ~55 ų; methyl: ~20 ų) [1]. Additionally, the branched isobutyl moiety introduces steric bulk with a distinct conformational profile compared to the linear methyl group, affecting both the compound's ability to fill hydrophobic subpockets in protein targets and its metabolic stability via steric shielding [2]. In aminopyrazole kinase inhibitor optimization campaigns, alkyl group size and branching at the 5-position directly correlate with isoform selectivity and potency, as documented in JNK3 and FGFR inhibitor SAR studies where incremental alkyl chain modifications produced stepwise changes in biochemical IC₅₀ values and selectivity indices [2].

Steric Bulk vs Methyl Analog
Class-level inference
5-Isobutyl: ~55 ų vdW volume
5-Methyl: ~20 ų
≈ 2.7-fold larger volume; branched vs linear.
Larger branched alkyl may improve hydrophobic pocket occupancy and provide steric shielding; selectivity indices may shift.
Group increment calculation; SAR inference from aminopyrazole kinase literature.
Steric Effects Hydrophobic Pocket Occupancy SAR Analysis

Commercial Availability & Purity vs. Closest Analogs

5-Isobutyl-1H-pyrazol-3-amine is offered by multiple suppliers with consistent purity specifications of 95% and in FREE salt form, with CAS 1000896-88-7 . Some suppliers provide enhanced purity of 98% with batch-specific analytical documentation including NMR, HPLC, and GC traces . In contrast, closely related analogs such as 5-methyl-1H-pyrazol-3-amine and 5-ethyl-1H-pyrazol-3-amine, while available, may have differing supplier coverage and purity grade options. The compound is cataloged under MFCD17078840, facilitating cross-supplier identification . This multi-supplier availability with verifiable purity documentation provides procurement flexibility while maintaining quality assurance for reproducible experimental outcomes.

Commercial Availability & Purity
Data to verify
CAS 1000896-88-7; MDL MFCD17078840
Purity 95–98% (HPLC/NMR/GC traces)
Multi-supplier coverage; FREE salt form.
Multi-supplier availability with documented purity supports batch consistency and resupply reliability.
Vendor listings review; confirm current stock and batch documentation.
Commercial Availability Purity Specifications Procurement

5-Isobutyl-1H-pyrazol-3-amine: Research & Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams optimizing aminopyrazole-based kinase inhibitors can utilize 5-isobutyl-1H-pyrazol-3-amine as a building block when target binding pockets require hydrophobic occupancy from a branched C4 alkyl substituent. The compound's LogP of 1.59 provides a quantifiable reference point for permeability optimization, while the two rotatable bonds offer conformational sampling distinct from rigid or linear alkyl analogs [1]. This scaffold is particularly relevant for programs targeting JNK3, FGFR, or CHK1, where aminopyrazole cores with defined 5-position substituents have demonstrated isoform selectivity [2].

3-Amino-Directed Regioselective Synthesis

Synthetic chemistry laboratories requiring a 3-aminopyrazole scaffold with an unsubstituted N1-H hydrogen bond donor and a 5-alkyl substituent should prioritize 5-isobutyl-1H-pyrazol-3-amine over its regioisomeric counterpart (1-isobutyl-1H-pyrazol-5-amine, CAS 3524-18-3) [1]. The target compound's 3-amino group and free N1-H enable regioselective functionalization strategies including diazotization, Chan-Lam coupling, and amide formation, while the 5-isobutyl group provides steric shielding at the adjacent position [2].

Aniline-to-Aminopyrazole Bioisostere Replacement

Drug discovery programs seeking to replace aniline moieties with metabolically distinct bioisosteres can evaluate 5-isobutyl-1H-pyrazol-3-amine as a candidate scaffold. The 3-aminopyrazole framework has been validated as an effective aniline bioisostere in LRRK2 inhibitor programs, offering differential CYP inhibition profiles and attenuated reactive metabolite formation potential compared to aniline-based cores [1]. The 5-isobutyl substituent provides additional hydrophobic complementarity for lipophilic binding pockets that might otherwise be occupied by substituted aniline rings.

CHK1 Probe Development

Cancer biology researchers investigating CHK1-mediated DNA damage response pathways may utilize 5-isobutyl-1H-pyrazol-3-amine as a starting scaffold for probe development. The 3-aminopyrazole core has been reported as a CHK1 inhibitor pharmacophore [1], and the 5-isobutyl substituent provides a defined hydrophobic moiety for structure-activity relationship exploration. Researchers should note that compound-specific CHK1 inhibitory activity data are limited and empirical validation under standardized assay conditions is required.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
5-isobutyl hydrophobic scaffold
Permeability and isoform selectivity assays
Regioselective functionalization
3-amino / free N1-H geometry
H-bond donor consistency and reaction selectivity
Aniline bioisostere replacement
3-aminopyrazole core with CYP differentiation
Metabolic stability and reactive metabolite profiling
CHK1 pathway probe development
3-aminopyrazole pharmacophore
Empirical CHK1 inhibition assay validation

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